Trans-3,4-Dibromopyrrolidine-2,5-dione
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Overview
Description
Trans-3,4-Dibromopyrrolidine-2,5-dione: is a chemical compound with the molecular formula C4H3Br2NO2. It is a derivative of pyrrolidine-2,5-dione, where two bromine atoms are attached to the 3rd and 4th positions of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Trans-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce partially or fully reduced compounds .
Scientific Research Applications
Chemistry: Trans-3,4-dibromopyrrolidine-2,5-dione is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a precursor for the synthesis of bioactive compounds that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate their efficacy in treating various diseases and conditions, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating advanced materials with specific properties .
Mechanism of Action
The mechanism of action of trans-3,4-dibromopyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modulation of specific biochemical pathways, resulting in various biological effects .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites on enzymes, altering their activity and affecting metabolic processes.
DNA and RNA: It may interact with nucleic acids, potentially influencing gene expression and replication.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: The parent compound without bromine substitution.
3,4-Dichloropyrrolidine-2,5-dione: A similar compound with chlorine atoms instead of bromine.
3,4-Difluoropyrrolidine-2,5-dione: A fluorinated analog with different chemical properties.
Uniqueness: Trans-3,4-dibromopyrrolidine-2,5-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it valuable for various applications .
Properties
Molecular Formula |
C4H3Br2NO2 |
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Molecular Weight |
256.88 g/mol |
IUPAC Name |
(3S,4S)-3,4-dibromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2-/m1/s1 |
InChI Key |
PPSCYXMFBQJFGC-JCYAYHJZSA-N |
Isomeric SMILES |
[C@H]1([C@H](C(=O)NC1=O)Br)Br |
Canonical SMILES |
C1(C(C(=O)NC1=O)Br)Br |
Origin of Product |
United States |
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